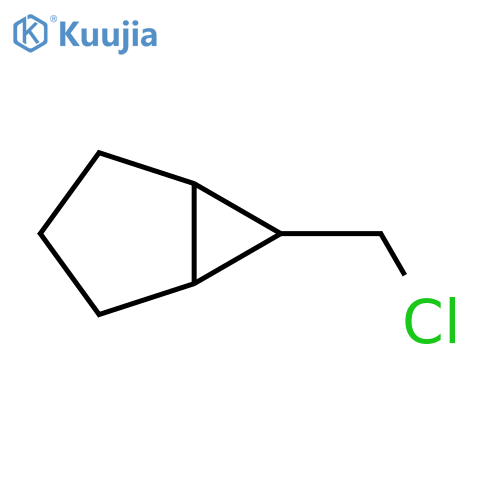Cas no 1314903-58-6 (6-(chloromethyl)bicyclo3.1.0hexane)

1314903-58-6 structure
商品名:6-(chloromethyl)bicyclo3.1.0hexane
6-(chloromethyl)bicyclo3.1.0hexane 化学的及び物理的性質
名前と識別子
-
- 6-(chloromethyl)bicyclo3.1.0hexane
- 6-(chloromethyl)bicyclo[3.1.0]hexane
- 1314903-58-6
- EN300-1662464
- AKOS006374905
-
- インチ: 1S/C7H11Cl/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2
- InChIKey: DMRQATARJJCRJU-UHFFFAOYSA-N
- ほほえんだ: ClCC1C2CCCC21
計算された属性
- せいみつぶんしりょう: 130.0549280g/mol
- どういたいしつりょう: 130.0549280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 90.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 0Ų
6-(chloromethyl)bicyclo3.1.0hexane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1662464-5.0g |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90% | 5g |
$3065.0 | 2023-06-04 | |
| Enamine | EN300-1662464-100mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 100mg |
$366.0 | 2023-09-21 | |
| Enamine | EN300-1662464-5000mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 5000mg |
$3065.0 | 2023-09-21 | |
| Enamine | EN300-1662464-250mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 250mg |
$524.0 | 2023-09-21 | |
| Enamine | EN300-1662464-10000mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 10000mg |
$4545.0 | 2023-09-21 | |
| Enamine | EN300-1662464-500mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 500mg |
$824.0 | 2023-09-21 | |
| Enamine | EN300-1662464-0.1g |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90% | 0.1g |
$366.0 | 2023-06-04 | |
| Enamine | EN300-1662464-1000mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 1000mg |
$1057.0 | 2023-09-21 | |
| Enamine | EN300-1662464-2500mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 2500mg |
$2071.0 | 2023-09-21 | |
| Enamine | EN300-1662464-0.5g |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90% | 0.5g |
$824.0 | 2023-06-04 |
6-(chloromethyl)bicyclo3.1.0hexane 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1314903-58-6 (6-(chloromethyl)bicyclo3.1.0hexane) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
